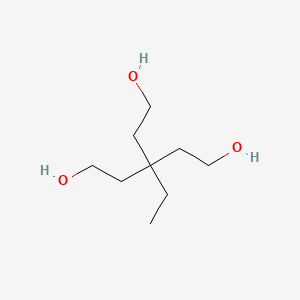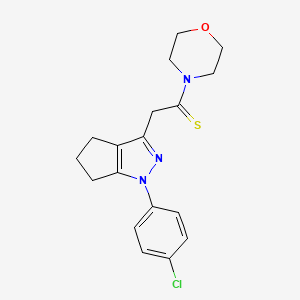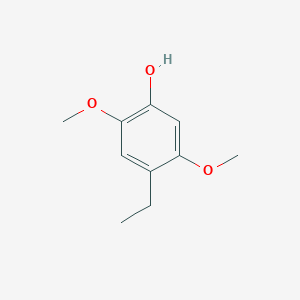
Copper;3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Copper;3-methylpyridine can be synthesized through various methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 3-methylpyridine in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and may require stirring for several hours to ensure complete coordination of the copper ions with the 3-methylpyridine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
Copper;3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include water, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions typically produce copper(I) complexes .
科学研究应用
Copper;3-methylpyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of copper;3-methylpyridine involves its ability to coordinate with various molecular targets. The copper center can interact with electron-rich sites on biological molecules, facilitating redox reactions and other chemical transformations. This coordination ability is crucial for its catalytic activity and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Copper;2-methylpyridine: Similar in structure but with the methyl group at the 2-position.
Copper;4-methylpyridine: Similar in structure but with the methyl group at the 4-position.
Copper;3,5-dimethylpyridine: Contains two methyl groups at the 3 and 5 positions.
Uniqueness
Copper;3-methylpyridine is unique due to the specific positioning of the methyl group, which influences its coordination geometry and reactivity. This positioning can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its isomers .
属性
CAS 编号 |
18116-84-2 |
|---|---|
分子式 |
C24H28CuN4+2 |
分子量 |
436.1 g/mol |
IUPAC 名称 |
copper;3-methylpyridine |
InChI |
InChI=1S/4C6H7N.Cu/c4*1-6-3-2-4-7-5-6;/h4*2-5H,1H3;/q;;;;+2 |
InChI 键 |
LPWXWXQKPJLPDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


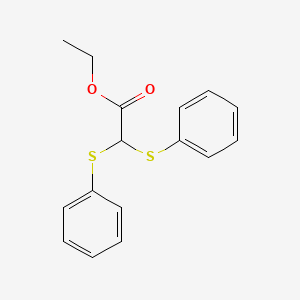

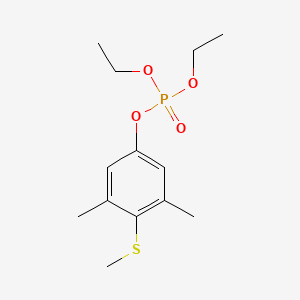


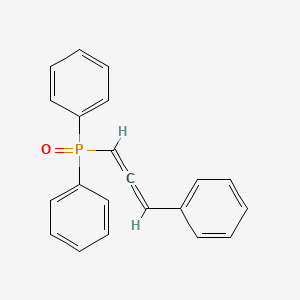

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
